4-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-di-tert-butylphenol
Overview
Description
4-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-di-tert-butylphenol is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring fused to a phenol moiety with tert-butyl groups at the 2 and 6 positions. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-di-tert-butylphenol typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.
Alkylation: The benzimidazole nitrogen is alkylated using 2-chloroethyl ethyl ether to introduce the ethyl group.
Coupling with Phenol: The alkylated benzimidazole is then coupled with 2,6-di-tert-butylphenol through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and automated systems ensures high yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
4-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-di-tert-butylphenol undergoes various chemical reactions, including:
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions with halogens or nitro groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
4-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-di-tert-butylphenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Studied for its antimicrobial and antifungal activities against various pathogens.
Medicine: Investigated for its potential as an antihistamine and anti-inflammatory agent.
Industry: Utilized in the synthesis of advanced materials such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 4-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-di-tert-butylphenol involves its interaction with specific molecular targets:
Histamine H1 Receptor: Acts as an antagonist, blocking the binding of histamine and preventing allergic reactions.
Enzyme Inhibition: Inhibits enzymes involved in inflammatory pathways, reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-(4-(1-(2-ethoxyethyl)benzimidazol-2-yl)piperidine-1-yl)ethyl)phenyl]-2-methyl-propanoic acid: Another benzimidazole derivative with similar antihistamine properties.
2-alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitrile: Known for its vasodilation properties.
Uniqueness
4-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-di-tert-butylphenol is unique due to its combination of a benzimidazole ring with a phenol moiety and tert-butyl groups, which enhances its stability and bioactivity. This structural uniqueness contributes to its diverse applications in various fields.
Properties
IUPAC Name |
4-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-ditert-butylphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O/c1-22(2,3)16-13-15(14-17(21(16)26)23(4,5)6)11-12-20-24-18-9-7-8-10-19(18)25-20/h7-10,13-14,26H,11-12H2,1-6H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTOZXNHPVAVEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365677 | |
Record name | 4-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-di-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29218-51-7 | |
Record name | 4-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-di-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.